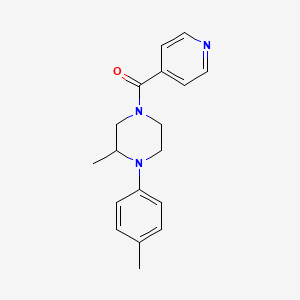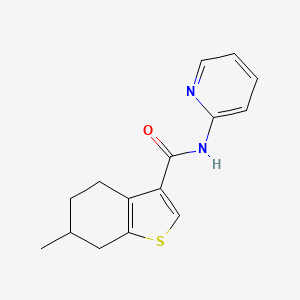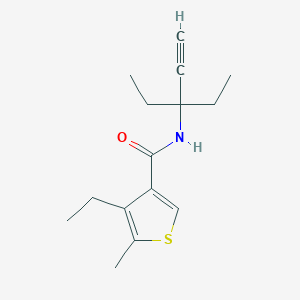![molecular formula C18H24N2O2 B4180484 3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4180484.png)
3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 3-MMC or Metaphedrone. It is a member of the cathinone family, which is a class of psychoactive compounds that are structurally related to amphetamines. In
Mécanisme D'action
The exact mechanism of action of 3-MMC is not fully understood. However, it is believed to work by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This leads to increased feelings of euphoria, energy, and sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-MMC are similar to those of other cathinone compounds. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, leading to increased energy levels. Additionally, it can cause the release of stress hormones such as cortisol, which can lead to feelings of anxiety and restlessness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-MMC in lab experiments is its relatively simple synthesis method. This allows for easy production of the compound for research purposes. However, there are also limitations to using 3-MMC in lab experiments. Due to its psychoactive effects, it can be difficult to control for confounding variables such as mood and behavior. Additionally, the potential for abuse and addiction makes it a less desirable candidate for long-term studies.
Orientations Futures
There are several future directions for research on 3-MMC. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Further research is needed to determine the safety and efficacy of the compound for these uses. Additionally, more research is needed to understand the long-term effects of 3-MMC on the brain and body, as well as its potential for abuse and addiction. Finally, there is a need for the development of new and improved synthesis methods for 3-MMC, as well as other cathinone compounds, to facilitate further research in this field.
Conclusion:
In conclusion, 3-methyl-N-[1-methyl-2-(1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method is relatively simple, and it has been shown to have stimulant and empathogenic effects, similar to those of amphetamines and MDMA. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential therapeutic uses of 3-MMC.
Applications De Recherche Scientifique
3-MMC has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have stimulant and empathogenic effects, similar to those of amphetamines and MDMA. These effects make it a potential candidate for the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
3-methyl-N-(1-piperidin-1-ylpropan-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13(12-20-10-6-3-7-11-20)19-18(21)17-14(2)15-8-4-5-9-16(15)22-17/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNBJOPPYUAJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(C)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B4180419.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4180426.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4180429.png)
![ethyl (2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4180440.png)
![N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide](/img/structure/B4180447.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4180455.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4180472.png)

![N-(2-phenylethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4180486.png)

